2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-25-18-20-13-7-6-10(8-14(13)26-18)19-15(22)9-21-16(23)11-4-2-3-5-12(11)17(21)24/h2-8H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTNUVWVQFNECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Like many organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s difficult to determine the exact biochemical pathways it affects. Given its organic nature, it could potentially interact with a variety of biochemical pathways depending on its targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. As a novel organic compound, further studies are needed to determine its pharmacokinetic properties.
Action Environment
The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details about how these factors influence the compound’s action are currently unknown.
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves several steps, starting from precursors such as phthalic anhydride and various amines. The process often includes the formation of intermediates like 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide, which can be further modified to yield the target compound through reactions with different thioketones or thiazoles .
Key Steps in Synthesis
- Formation of Isoindolinone Derivative : Phthalic anhydride is reacted with aminoacetic acid to form a phthalimide derivative.
- Hydrazone Formation : The phthalimide derivative is then reacted with hydrazine hydrate to yield 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide.
- Final Modification : The acetohydrazide is subsequently reacted with methylthio-substituted benzo[d]thiazole to form the final product.
Antimicrobial Activity
Research has shown that derivatives of isoindolinones exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, it was found that certain derivatives demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for effective compounds were reported as low as 15.62 µg/mL .
Anticancer Potential
The compound's structural features suggest potential interactions with critical biological targets involved in cancer progression. For instance, compounds derived from isoindolinones have been studied for their ability to inhibit thioredoxin reductase (TrxR), an enzyme implicated in tumor growth and metastasis .
Case Study: TrxR Inhibition
In vitro studies have indicated that certain isoindolinone derivatives can selectively inhibit TrxR activity, leading to reduced cell viability in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that modifications at the N-position and variations in the thioketone moiety significantly influence biological activity. For example, introducing electron-withdrawing groups increases antimicrobial potency while maintaining low cytotoxicity against normal cells .
Data Summary
| Biological Activity | MIC (µg/mL) | Targeted Effect |
|---|---|---|
| Antimicrobial against S. aureus | 15.62 | Bactericidal |
| Antimicrobial against E. coli | 15.62 | Bactericidal |
| TrxR Inhibition | N/A | Induces apoptosis in cancer cells |
Comparison with Similar Compounds
Dioxoisoindolinyl Acetamide Derivatives
- Compound 15 (): 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-phenoxyphenyl)acetamide Structure: Replaces the benzothiazole with a 4-phenoxyphenyl group. Physical Properties: Melting point 201–203°C; HPLC purity 95.1% . Significance: Demonstrates that the dioxoisoindolinyl-acetamide scaffold is versatile, with aromatic substituents influencing melting points and solubility.
- Compound in : A complex derivative with fluorobenzyl and morpholinophenylamino groups. Molecular Weight: 614.65 (C31H27FN6O5S).
Benzothiazole-Based Acetamides
- Compound 20 (): 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Structure: Includes a pyrimidinone-thioether and trifluoromethyl-benzothiazole. Significance: Demonstrates that electron-withdrawing groups (e.g., CF3) on benzothiazoles can enhance biological activity, as seen in its role as a CK1 inhibitor .
Thiadiazole Acetamide Analogs ()
- Compound 5f: 2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide Physical Properties: Yield 79%, mp 158–160°C. 201–203°C in dioxoisoindolinyl analogs) .
Compound 5p: 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide
- Structure: Replaces dioxoisoindolinyl with a benzodioxole group.
- Significance: Substitutions on the acetamide moiety modulate electronic properties, affecting reactivity and interactions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide?
- Methodology :
- Route 1 : Condensation of 2-aminothiazol-4(5H)-one derivatives with 3-formyl-indole-2-carboxylic acid analogs in acetic acid under reflux (3–5 hours). Sodium acetate is often used as a base to facilitate cyclization and improve yields .
- Route 2 : Acetylation of 2-aminobenzothiazoles using triethyl orthoformate and sodium azide in acetic acid, avoiding traditional acetylating agents (e.g., acetyl chloride). This method minimizes moisture sensitivity and improves intermediate stability .
- Key Considerations : Monitor reaction progress via TLC and optimize molar ratios (e.g., 1.1:1 aldehyde-to-amine ratio) to avoid byproducts.
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- 1H-NMR/HRMS : For structural confirmation (e.g., δ 12.75 ppm for NH protons in nitro-substituted derivatives, HRMS m/z matching calculated values) .
- FT-IR : To identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the dioxoisoindolin moiety) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for related thiazole-acetamide derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Variables to Test :
- Catalyst Loading : Increase sodium acetate (up to 2.0 equiv) to enhance cyclization efficiency .
- Reaction Time : Extend reflux duration (up to 8 hours) for sluggish reactions, but avoid decomposition by monitoring via HPLC .
- Solvent Systems : Replace acetic acid with DMF/acetic acid mixtures for recrystallization to improve crystal quality .
- Example : In acetylation reactions, using anhydrous triethyl orthoformate and fresh sodium azide reduces side reactions like tetrazole formation .
Q. How to address discrepancies in spectroscopic data during characterization?
- Case Study : If NMR peaks for the methylthio group (expected δ ~2.5 ppm) are split or shifted:
- Step 1 : Verify reagent purity (e.g., trace moisture in acetic acid can hydrolyze intermediates).
- Step 2 : Compare with literature spectra of structurally similar compounds (e.g., N-(thiazol-2-yl)acetamide derivatives ).
- Step 3 : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions .
Q. What in vitro models are suitable for evaluating biological activity?
- Antifungal Screening :
- Disc Diffusion Assay : Test against C. albicans, A. flavus, and other fungi, using miconazole as a positive control. Compound S30 (nitro-substituted analog) showed IC₅₀ values comparable to standards .
- Antidiabetic Potential :
- α-Glucosidase Inhibition : Assess enzyme activity in cell-free systems, as done for benzothiazole-thiazolidinone hybrids (e.g., IC₅₀ = 12.5 µM for compound 7i) .
Q. How to propose a reaction mechanism for the synthesis of this compound?
- Mechanistic Insights :
- Step 1 : Formation of a Schiff base intermediate between the aldehyde and amine groups, facilitated by acetic acid .
- Step 2 : Cyclization via nucleophilic attack of the thiazole nitrogen on the carbonyl carbon, forming the isoindolinone ring .
- Step 3 : Stabilization through hydrogen bonding between the acetamide NH and thiazole sulfur, as observed in crystallographic studies .
- Validation : Use isotopic labeling (e.g., ¹³C-formyl precursors) to track carbon migration during cyclization.
Data Contradiction Analysis
Q. How to resolve conflicting reports on biological activity across studies?
- Case Example : A compound shows antifungal activity in one study but not in another.
- Approach :
Compare strain-specific sensitivity (e.g., A. flavus vs. A. niger) .
Verify assay conditions (e.g., agar concentration, incubation time).
Test solubility in DMSO/water mixtures to ensure proper compound dispersion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
